molecular formula C17H18O3 B1618450 Ethyl 3-hydroxy-3,3-diphenylpropanoate CAS No. 894-18-8

Ethyl 3-hydroxy-3,3-diphenylpropanoate

Numéro de catalogue: B1618450
Numéro CAS: 894-18-8
Poids moléculaire: 270.32 g/mol
Clé InChI: CPOPSLBZVNIING-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-hydroxy-3,3-diphenylpropanoate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631511. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-hydroxy-3,3-diphenylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical chemistry for producing various bioactive compounds. The compound has been utilized in the synthesis of N-benzyl-3,3-diphenylpropenamide, showcasing its versatility as a building block for drug development .

Enzymatic Reactions

Research has demonstrated that this compound can undergo enzymatic hydrolysis effectively. Enzymes such as Pseudomonas cepacia lipase have shown high conversion rates and enantiomeric excesses when catalyzing reactions involving this compound. This property makes it suitable for asymmetric synthesis and enzyme-catalyzed transformations .

Case Study: Enzymatic Hydrolysis

A study investigated the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using various lipases. The results indicated that Pseudomonas cepacia lipase provided optimal conditions for achieving high yields and selectivity in producing enantiomerically enriched products .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.

Amide-to-Ester Substitution

Recent research highlights the significance of amide-to-ester substitutions involving this compound to enhance permeability and bioactivity in drug formulations. Such modifications are crucial for optimizing compounds intended for therapeutic use, particularly in developing PROTAC (proteolysis-targeting chimeras) agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-hydroxy-3,3-diphenylpropanoate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Aldol Condensation : A common route involves the boron-mediated asymmetric aldol reaction between ethyl glyoxylate and diphenylketone derivatives. Optimal conditions include using chiral boron catalysts (e.g., (S)-BINOL derivatives) in anhydrous dichloromethane at −78°C, achieving enantiomeric ratios (er) >99:1 .
  • Esterification : Direct esterification of 3-hydroxy-3,3-diphenylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) requires reflux conditions (70–80°C) and molecular sieves to drive equilibrium toward ester formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : The hydroxyl proton appears as a broad singlet at δ ~3.5–4.0 ppm, while ester carbonyl (C=O) resonates at δ ~170–172 ppm in ¹³C NMR. Aromatic protons from diphenyl groups show splitting patterns between δ 7.2–7.5 ppm .
  • HSQC/HMBC : Correlates hydroxyl and ester protons to adjacent carbons, confirming connectivity.
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass (calc. for C₁₇H₁₈O₃: 270.1256; observed: 270.1260) .
    • IR : Stretching frequencies for O–H (3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposition occurs above 150°C, with degradation products including diphenylpropenoic acid and ethanol. Store at −20°C in inert atmosphere (argon) to prevent oxidation .
  • Light Sensitivity : Exposure to UV light accelerates ester hydrolysis; amber glassware is recommended for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

  • Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) or boron catalysts (e.g., (R)-CBS) improve enantioselectivity. For example, (S)-BINOL-based catalysts achieve er >99:1 in asymmetric aldol reactions .
  • Solvent Effects : Non-polar solvents (toluene, hexane) enhance stereochemical control compared to polar aprotic solvents (DMF, DMSO).
  • Scale-Up Challenges : Continuous flow reactors reduce side reactions (e.g., racemization) by maintaining precise temperature and residence time .

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed derivatization of this compound?

  • Substrate Limitations : Steric hindrance from diphenyl groups reduces catalytic efficiency in cross-coupling reactions. Bulky ligands (e.g., XPhos) improve Pd(0) intermediate stability, increasing yields from 37% to 65% .
  • Competing Pathways : Oxidative addition steps may favor undesired β-hydride elimination; additives like silver carbonate suppress this pathway .

Q. How does the electronic environment of the diphenyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

  • DFT Calculations : Electron-donating groups on phenyl rings (e.g., −OCH₃) increase electron density at the carbonyl carbon, accelerating nucleophilic attack. Hammett studies (σ⁺ values) correlate substituent effects with rate constants .
  • Experimental Validation : Compare reaction rates of substituted derivatives (e.g., 3-(4-fluorophenyl) analogs) using stopped-flow kinetics .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 85–92°C)?

  • Impurity Effects : Residual solvents (e.g., ethanol) or unreacted starting materials depress melting points. Recrystallization from ethyl acetate/hexane improves purity .
  • Polymorphism : Differential scanning calorimetry (DSC) reveals multiple crystalline forms, with the stable polymorph melting at 92°C .

Q. Methodological Recommendations

Q. What strategies mitigate racemization during functionalization of this compound?

  • Low-Temperature Reactions : Perform acylations at −40°C using DCC/DMAP to retain stereochemical integrity .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >98% ee .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in catalytic studies?

  • PPE : Use nitrile gloves, chemical goggles, and OV/AG/P99 respirators during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Propriétés

Numéro CAS

894-18-8

Formule moléculaire

C17H18O3

Poids moléculaire

270.32 g/mol

Nom IUPAC

ethyl 3-hydroxy-3,3-diphenylpropanoate

InChI

InChI=1S/C17H18O3/c1-2-20-16(18)13-17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3

Clé InChI

CPOPSLBZVNIING-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

SMILES canonique

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Key on ui other cas no.

894-18-8

Pictogrammes

Irritant

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.